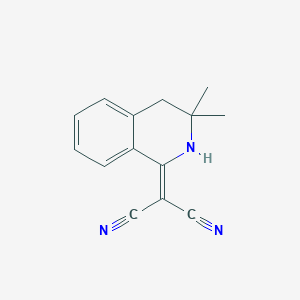

2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile

Description

Properties

IUPAC Name |

2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-14(2)7-10-5-3-4-6-12(10)13(17-14)11(8-15)9-16/h3-6,17H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTRQYWNVBFJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=C(C#N)C#N)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350641 | |

| Record name | 2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-85-2 | |

| Record name | 2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile typically involves the alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the formation of iminium salts. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis process makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium salts.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds derived from isoquinoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .

- Neuroprotective Effects : Isoquinoline derivatives have been investigated for their neuroprotective capabilities. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Antimicrobial Properties : Several studies have highlighted the antimicrobial activity of isoquinoline derivatives against various pathogens. This compound has shown potential as a lead structure for developing new antimicrobial agents .

Organic Synthesis Applications

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and modification, making it useful in synthesizing more complex organic molecules .

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions. These heterocycles are often valuable in pharmaceutical applications due to their biological activities .

Material Science Applications

- Polymer Chemistry : The incorporation of isoquinoline derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These polymers can find applications in coatings and composites .

- Sensor Development : Research is ongoing into the use of isoquinoline-based compounds for developing sensors due to their electronic properties. Such sensors could be employed for detecting environmental pollutants or biological markers .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities among 2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile and related compounds:

*Calculated based on molecular formula.

Electronic and Physicochemical Properties

- Electron Acceptor Strength: The dihydroisoquinoline group in the target compound likely enhances electron-withdrawing capabilities compared to phenyl or fluorophenyl derivatives. This property is critical for applications in organic photovoltaics, as seen in non-fullerene acceptors like ITIC (6.8% efficiency in solar cells) .

- Solubility: The 3,3-dimethyl group may improve solubility in organic solvents relative to halogenated analogs (e.g., α-chlorobenzalmalononitrile), which are often crystalline solids .

- Stability: Fluorinated derivatives (e.g., 3-fluorophenyl variant) exhibit enhanced thermal and oxidative stability due to the C-F bond, whereas the thiazolidinone derivative’s stability is influenced by its heterocyclic ring .

Crystallographic and Conformational Insights

Structural analysis tools like SHELX and ORTEP (used in crystallography) reveal that substituents dictate molecular conformation and packing. For example:

- Thiazolidinone derivatives form hydrogen-bonded networks via carbonyl groups, influencing their solid-state reactivity .

- Halogenated propanedinitriles (e.g., α-chlorobenzalmalononitrile) exhibit planar geometries, optimizing intermolecular π-π stacking .

Biological Activity

The compound 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile is a derivative of the isoquinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the isoquinoline moiety and a propanedinitrile group. Its molecular formula is C₁₃H₁₅N₃, with a molecular weight of 215.29 g/mol. The presence of the dimethyl and cyano groups contributes to its unique chemical reactivity and biological profile.

Antitumor Activity

Research indicates that compounds related to isoquinoline derivatives exhibit significant antitumor activity. A study demonstrated that derivatives of 2,4-dihydroisoquinoline showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis induction |

| This compound | MCF-7 | 10 | Cell cycle arrest |

Table 1: Antitumor activity of this compound against different cancer cell lines.

Antibacterial Properties

The antibacterial potential of this compound has also been explored. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Table 2: Antibacterial activity of this compound.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Oxidative Stress : It can induce oxidative stress in bacterial cells leading to cell death.

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies

Several studies have documented the effects of this compound in vivo:

-

Study on Tumor Growth Inhibition : In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Results : Tumor volume decreased by approximately 50% after four weeks of treatment.

-

Antibacterial Efficacy in Animal Models : In an infection model using mice infected with Staphylococcus aureus, treatment with the compound led to a marked decrease in bacterial load in tissues.

- Results : Bacterial counts were reduced by over 70% after treatment.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic vapors (e.g., HCN release under acidic conditions) .

- Waste Disposal : Neutralize cyanide-containing waste with NaOCl before disposal .

How can graph-set analysis improve hydrogen-bonding pattern interpretation in polymorphs?

Advanced Research Question

Etter’s graph-set notation categorizes H-bond motifs (e.g., chains, rings):

- Application : For polymorphs, compare descriptors like D (donor), A (acceptor), and R (ring) patterns .

- Case Study : If Form I exhibits R₂²(8) rings and Form II shows C(6) chains, this explains differences in solubility/melting points .

What role do puckering dynamics play in the compound’s reactivity?

Advanced Research Question

Ring puckering (e.g., boat vs. chair conformers) affects steric accessibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.